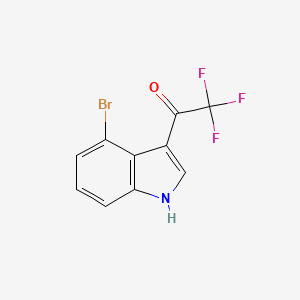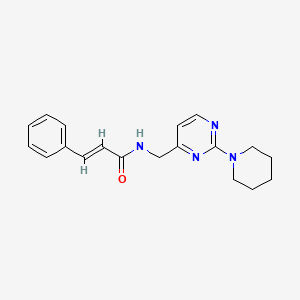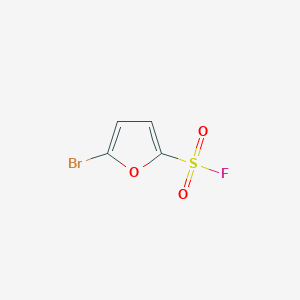
5-Bromofuran-2-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromofuran-2-sulfonyl fluoride is a chemical compound that has been used in various applications in organic synthesis, chemical biology, drug discovery, and materials science .
Synthesis Analysis
The synthesis of sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, has been a topic of significant research. Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method involves the generation of fluorosulfonyl radicals from different precursors . Other methods for the preparation of sulfonyl fluorides have also been reported, including conjugate addition, electrophilic fluorination of thiols, anodic oxidative fluorination, and SO2 insertion/fluorination .Chemical Reactions Analysis
Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They have been used as electrophilic warheads by both medicinal chemists and chemical biologists . The balance of reactivity and stability that is so attractive for these applications .Aplicaciones Científicas De Investigación
SuFEx Click Chemistry
5-Bromofuran-2-sulfonyl fluoride is significantly relevant in sulfur(VI) fluoride exchange (SuFEx)-based click chemistry. This area of study involves developing novel and efficient synthetic methods to access sulfonyl fluorides, which are valuable for various applications. Recent advancements demonstrate the synthesis of sulfonyl fluorides through processes like electrochemical oxidative coupling of thiols and potassium fluoride, providing a mild and environmentally benign approach with a broad substrate scope, including alkyl, benzyl, aryl, and heteroaryl thiols or disulfides (Laudadio et al., 2019). Moreover, methods like visible-light-mediated decarboxylative fluorosulfonylethylation have been developed for the synthesis of aliphatic sulfonyl fluorides, which are critical in chemical biology and molecular pharmacology (Ruting Xu et al., 2019).
Synthesis of Isoxazoles and Sulfonyl Fluoride Moieties
The compound's unique reactivity aids in synthesizing functionalized isoxazoles possessing sulfonyl fluoride moieties. For instance, 1-bromoethene-1-sulfonyl fluoride, a similar compound, has been applied in the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a cycloaddition process (Jing Leng & Hua-Li Qin, 2018). This highlights the compound's potential in creating complex molecular structures.
Modification of Pharmaceuticals
5-Bromofuran-2-sulfonyl fluoride plays a role in the modification of pharmaceutical compounds. A study demonstrated the successful application of a similar sulfonyl fluoride for the fluorosulfonylvinylation of primary and secondary cyclic or acyclic amines, including amino acids and pharmaceuticals, leading to improved antimicrobial activity against Gram-positive bacteria in some modified drugs (Jing Leng et al., 2020).
Development of New Fluorosulfonylation Reagents
5-Bromofuran-2-sulfonyl fluoride's structural features make it an ideal candidate for developing new fluorosulfonylation reagents. These reagents are crucial for constructing complex molecular structures, such as alkenylsulfonyl fluorides, from alkenes and alkynes, a process that has been a subject of recent research (Xingliang Nie & S. Liao, 2021).
Safety And Hazards
While specific safety data for 5-Bromofuran-2-sulfonyl fluoride is not available, sulfonyl fluorides in general are known to cause severe skin burns and eye damage, and may cause respiratory irritation . They should be handled with care, using appropriate personal protective equipment, and should be used only in well-ventilated areas .
Direcciones Futuras
Sulfonyl fluorides, including 5-Bromofuran-2-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Future research directions could include the development of new synthetic methods and applications, as well as further exploration of their mechanism of action .
Propiedades
IUPAC Name |
5-bromofuran-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrFO3S/c5-3-1-2-4(9-3)10(6,7)8/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLOOWHYEGMAMPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Br)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrFO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromofuran-2-sulfonyl fluoride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-piperidin-1-ylsulfonylphenyl)methanone](/img/structure/B2363512.png)
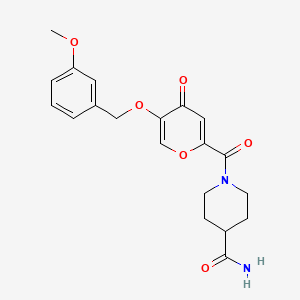
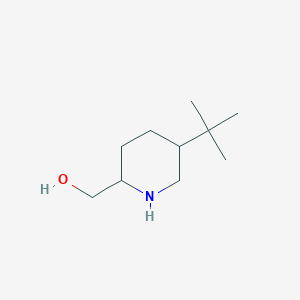
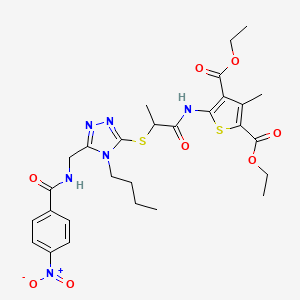
![2-(1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(4-fluorophenyl)acetamide](/img/structure/B2363518.png)
![6-Methyl-2,6-diaza-spiro[3.5]nonane](/img/structure/B2363519.png)
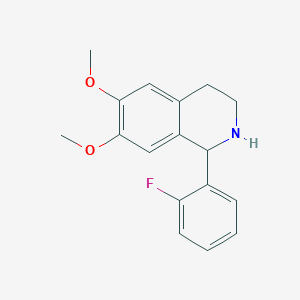
![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2363523.png)
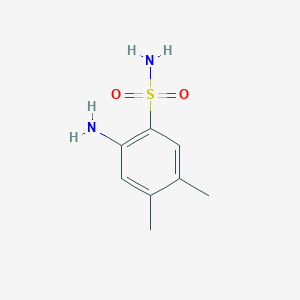
![6-(3,4-dimethoxyphenyl)-7-(2-ethoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2363525.png)
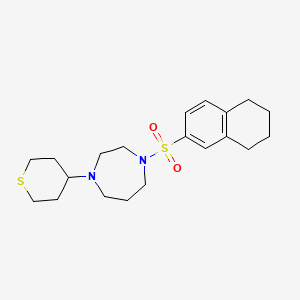
![2-{4-[3-(2,6-dichlorobenzyl)-2-methyl-4-oxo-1(4H)-pyridinyl]phenyl}acetonitrile](/img/structure/B2363528.png)
